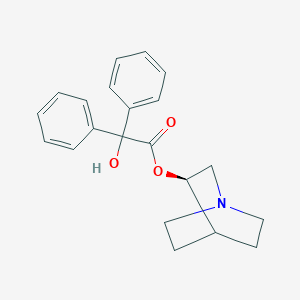

(R)-(-)-QNB

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMITUYOCPPQLE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6581-06-2, 62869-69-6 | |

| Record name | BZ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinuclidinyl benzilate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062869696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-(-)-Quinuclidinyl benzilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINUCLIDINYL BENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E69DLR7470 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINUCLIDINYL BENZILATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF416M2D3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of (R)-(-)-QNB

An In-depth Technical Guide to the Synthesis of (R)-(-)-Quinuclidinyl Benzilate

(R)-(-)-Quinuclidinyl benzilate, commonly abbreviated as (R)-QNB, is a potent and highly specific competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its rigid, bicyclic structure and chiral center make it a valuable tool in pharmacology and neuroscience for probing the structure and function of these receptors. Structurally, it is an ester of benzilic acid and the chiral alcohol (R)-3-quinuclidinol.[4][5] The biological activity of QNB is highly stereospecific, with the (R)-enantiomer exhibiting a significantly higher affinity for mAChRs than its (S)-counterpart. This stereoselectivity underscores the critical importance of robust and enantiomerically pure synthetic pathways for its production.

This guide provides a detailed examination of the primary synthetic routes to (R)-(-)-QNB, focusing on the preparation of key precursors and the strategic implementation of stereochemical control. We will delve into the causality behind methodological choices, provide field-proven protocols, and offer a comparative analysis of different approaches to achieving high enantiomeric purity.

Retrosynthetic Analysis: A Strategic Deconstruction

The synthesis of (R)-QNB is most logically approached by disconnecting the ester linkage, which identifies the two primary building blocks: benzilic acid and (R)-3-quinuclidinol. This retrosynthetic strategy forms the foundation of most reported syntheses.

Caption: Retrosynthetic pathway for (R)-QNB.

The core challenge lies not in the formation of the ester bond itself, but in the synthesis and isolation of the enantiomerically pure (R)-3-quinuclidinol precursor.

Part 1: Synthesis of Precursors

Benzilic Acid via Benzilic Acid Rearrangement

Benzilic acid is reliably prepared through the classic benzilic acid rearrangement of benzil. This reaction involves the 1,2-rearrangement of a phenyl group in the presence of a strong base, typically potassium hydroxide.[6][7]

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of benzil. The resulting intermediate undergoes a rapid intramolecular rearrangement where a phenyl group migrates to the adjacent carbonyl carbon. This concerted step is driven by the formation of a more stable carboxylate. Subsequent acidification yields benzilic acid.

Experimental Protocol: Preparation of Benzilic Acid [7][8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (1 equivalent) in methanol or ethanol.

-

Base Addition: Add a concentrated aqueous or alcoholic solution of potassium hydroxide (KOH) (approx. 2.5 equivalents). The solution will typically turn a deep blue-black or purple color.

-

Reflux: Heat the mixture to reflux for 30-60 minutes. During this time, the color should fade to brown as the potassium benzilate salt is formed.

-

Isolation of Salt: Cool the reaction mixture. If performed in alcohol, the potassium benzilate may precipitate and can be collected by filtration. The solvent can also be partially removed by evaporation to encourage crystallization.

-

Acidification: Dissolve the collected potassium benzilate salt in a minimum amount of hot water. Filter the solution if necessary to remove any insoluble impurities.

-

Precipitation: Cool the filtrate and slowly add a mineral acid (e.g., dilute H₂SO₄ or HCl) dropwise with stirring until the solution is acidic (pH < 2). Benzilic acid will precipitate as a white solid.

-

Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid benzilic acid by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water or benzene can be performed for higher purity.[8]

Enantioselective Synthesis of (R)-(-)-3-Quinuclidinol

Achieving the correct stereochemistry at the C3 position of the quinuclidine ring is the pivotal step in the synthesis of (R)-QNB. Two primary strategies are employed: asymmetric synthesis to directly form the (R)-enantiomer, or synthesis of a racemic mixture followed by chiral resolution.

Biocatalysis offers an elegant and highly efficient method for producing enantiomerically pure alcohols. Specific ketoreductase enzymes or whole-cell systems can reduce the prochiral ketone, 3-quinuclidone, to (R)-3-quinuclidinol with exceptional enantioselectivity (>99% ee).[9]

Causality of Method Choice: This approach is superior to chemical methods for enantioselectivity because the enzyme's chiral active site precisely orients the substrate for hydride delivery to only one face of the carbonyl. This avoids the need for a separate, often lengthy, resolution step.

Experimental Protocol: Bioreduction of 3-Quinuclidone [9]

-

Catalyst Preparation: Prepare a suspension of resting cells (e.g., engineered E. coli expressing a suitable ketoreductase) in a phosphate buffer (e.g., 100 mM, pH 8.0).

-

Substrate Addition: To the cell suspension, add 3-quinuclidone hydrochloride and a cofactor source, such as glucose.

-

Reaction: Incubate the mixture with shaking at a controlled temperature (e.g., 30-37 °C) for 24-48 hours. Monitor the reaction progress using TLC or GC.

-

Workup: Centrifuge the mixture to pellet the cells. Combine the supernatants.

-

Basification & Extraction: Add a base such as potassium carbonate (K₂CO₃) to the supernatant to reach a pH > 11. This deprotonates the quinuclidinol amine, making it soluble in organic solvents. Evaporate the aqueous solution under vacuum and extract the residue with an organic solvent like dichloromethane (CH₂Cl₂).

-

Isolation: Filter the extract, and concentrate the filtrate under vacuum to yield crude (R)-3-quinuclidinol. Further purification can be achieved by recrystallization from acetone to yield a white powder with high enantiomeric excess (>99% ee).[9]

An alternative, more traditional route involves the non-selective chemical reduction of 3-quinuclidone, followed by the separation of the resulting enantiomers.

Step 1: Synthesis of Racemic (±)-3-Quinuclidinol [10] Racemic 3-quinuclidinol is readily synthesized by the reduction of 3-quinuclidone using standard reducing agents like sodium borohydride (NaBH₄) in an aqueous or alcoholic solvent.[10] The reaction is typically high-yielding but produces an equal mixture of (R)- and (S)-enantiomers.

Step 2: Chiral Resolution Chiral resolution involves separating the enantiomers by converting them into diastereomers, which have different physical properties and can be separated.

Caption: Workflow for Chiral Resolution.

This process, while effective, can be lower yielding than asymmetric synthesis due to the loss of the undesired enantiomer and potential difficulties in crystallization.

Part 2: Final Assembly: Esterification

The final step is the coupling of (R)-3-quinuclidinol with benzilic acid. Direct esterification is difficult. A more efficient and widely used industrial method is the transesterification of a benzilic acid ester (e.g., methyl benzilate) with (R)-3-quinuclidinol, catalyzed by a strong base.[11][12]

Mechanism Insight: The catalyst, typically metallic sodium or a sodium alkoxide, deprotonates the hydroxyl group of (R)-3-quinuclidinol to form the highly nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of methyl benzilate. The reaction is driven to completion by the removal of the methanol byproduct via distillation. Using equimolar amounts of reactants in the presence of the catalyst avoids the need for large excesses of either reactant, making the process more atom-economical.[12]

Experimental Protocol: Transesterification Synthesis of (R)-QNB [11]

-

Reaction Setup: To a flask equipped for distillation, add an inert, anhydrous hydrocarbon solvent such as toluene or heptane.

-

Reactant Addition: Add methyl benzilate (1 equivalent), (R)-(-)-3-quinuclidinol (1 to 1.05 equivalents), and the catalyst. The catalyst can be metallic sodium (7-15 molar percent) or a sodium alkoxide like sodium ethylate (at least 0.9 equivalents).[11][12]

-

Reaction: Heat the mixture to reflux. The lower-boiling alcohol byproduct (methanol or ethanol) will begin to distill off with the solvent. Continue refluxing until the overhead vapor temperature returns to that of the pure solvent, indicating the reaction is complete.

-

Workup and Extraction: Cool the reaction mixture. Add dilute aqueous acid (e.g., 1N HCl) to the flask. This protonates the tertiary amine of QNB, forming the water-soluble hydrochloride salt and allowing it to be extracted into the aqueous phase, separating it from the hydrocarbon solvent and unreacted methyl benzilate.

-

Isolation: Separate the aqueous layer. To precipitate the final product, the aqueous acid solution can be slowly added to an alkaline solution, adjusting the final pH to between 8 and 11.[12]

-

Purification: The precipitated (R)-(-)-QNB can be collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like chloroform can be performed to obtain a product of high purity.

Data and Workflow Summary

Table 1: Comparison of Key Synthetic Parameters

| Step | Method | Key Reagents | Typical Yield | Stereoselectivity | Notes |

| Benzilic Acid Prep | Rearrangement | Benzil, KOH | > 85% | N/A | Well-established, high-yielding reaction.[6][7] |

| (R)-3-Quinuclidinol | Biocatalytic Reduction | 3-Quinuclidone, Ketoreductase, Glucose | ~93% | > 99% ee | Preferred method for high enantiopurity.[9] |

| (R)-3-Quinuclidinol | Chemical Reduction + Resolution | 3-Quinuclidone, NaBH₄, Chiral Acid | < 50% (of theoretical max) | > 98% ee (after resolution) | Multi-step process with inherent yield loss. |

| Final Esterification | Transesterification | (R)-3-Quinuclidinol, Methyl Benzilate, Na | ~78% | Maintained | Efficient industrial method.[11][12] |

Conclusion

The synthesis of (R)-(-)-quinuclidinyl benzilate is a well-defined process where the primary strategic consideration is the control of stereochemistry. While classical routes involving the resolution of racemic intermediates are viable, modern biocatalytic methods offer a more direct and efficient pathway to the crucial (R)-3-quinuclidinol precursor. The final transesterification step is a robust and scalable reaction, providing reliable access to the target molecule. For researchers and drug development professionals, the choice between these pathways will depend on factors such as available resources, scale, and the stringent enantiopurity requirements for pharmacological applications.

References

- Biel, J. H., & Abood, L. G. (1975). Preparation of 3-quinuclidinyl benzilate. U.S. Patent No. 3,899,497. Washington, DC: U.S.

-

Wikipedia. (2023). 3-Quinuclidinyl benzilate. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). To prepare benzilic acid from benzyl using Green approach. Retrieved from [Link]

-

Uher, M., et al. (2020). 3‐Quinuclidinyl benzilate (agent BZ) toxicokinetics in rats. ResearchGate. [Link]

-

Tanaka, K., et al. (2024). Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. National Center for Biotechnology Information. [Link]

- Sternbach, L. H. (1964). Process for making 3-quinuclidinyl benzilate. U.S. Patent No. 3,118,896. Washington, DC: U.S.

-

Reddy, G. M., et al. (2012). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Oriental Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-3-Quinuclidinol. PubChem Compound Database. Retrieved from [Link]

-

Valdez, C. A., et al. (2025). Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. ResearchGate. [Link]

-

Eckelman, W. C., et al. (1994). A convenient synthesis of the muscarinic cholinergic antagonist (R)-[N-methyl- 3 H]quinuclidinyl benzilate methiodide. ResearchGate. [Link]

-

Newman, D. J., & Cragg, G. M. (2023). Industrial total synthesis of natural medicines. Natural Product Reports. [Link]

- Michailidis, M., & Thodos, G. (1969). Synthesis of 3-quinuclidinol. U.S. Patent No. 3,464,997. Washington, DC: U.S.

-

Valdez, C. A., et al. (2025). Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices. National Center for Biotechnology Information. [Link]

-

Albuquerque, E. X., et al. (1981). Elucidation of the mechanism and site of action of quinuclidinyl benzilate (QNB) on the electrical excitability and chemosensitivity of the frog sartorius muscle. PubMed. [Link]

-

Organic Syntheses. (n.d.). Benzilic acid. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 5. Benzilic Acid Preparation and Purification. Retrieved from [Link]

- Kabalka, G. W., & McPherson, H. L. (1996). Stannylated 3-quinuclidinyl benzilates and methods of preparing radiohalogenated derivatives. U.S. Patent No. 5,569,447. Washington, DC: U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Esterification of 3-quinuclidinol, a marker for the incapacitant BZ, for analysis by EI-GC-MS in OPCW test matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidation of the mechanism and site of action of quinuclidinyl benzilate (QNB) on the electrical excitability and chemosensitivity of the frog sartorius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.latech.edu [chem.latech.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. (R)-(-)-3-Quinuclidinol synthesis - chemicalbook [chemicalbook.com]

- 10. tsijournals.com [tsijournals.com]

- 11. US3899497A - Preparation of 3-quinuclidinyl benzilate - Google Patents [patents.google.com]

- 12. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents [patents.google.com]

(R)-(-)-QNB) as a muscarinic acetylcholine receptor antagonist

Part 1: Executive Summary

(R)-(-)-3-Quinuclidinyl benzilate (QNB) represents the "gold standard" radioligand for the quantification of total muscarinic acetylcholine receptor (mAChR) density (

Its utility is defined by its kinetic profile : (R)-QNB possesses an extremely slow dissociation rate (

Key Technical Specifications:

-

Active Isomer: (R)-(-)-QNB (The (S)-isomer has negligible affinity).

-

Dissociation Constant (

): Typically 15–60 pM (picomolar) in membrane homogenates. -

Primary Application: Determination of total receptor density (

) and receptor occupancy studies.

Part 2: Molecular Pharmacology & Kinetics

Stereochemistry and Affinity

The benzilate moiety of QNB contains a chiral center. The (R)-enantiomer is the pharmacologically active species, exhibiting binding affinities up to 100-fold higher than the (S)-enantiomer. In racemic mixtures ([3H]-(±)-QNB), the specific binding is driven almost exclusively by the (R)-isomer, but the presence of the inactive (S)-isomer can alter the apparent specific activity and contribute to non-specific background noise. Therefore, use of the pure (R)-(-)-isomer is strictly recommended for precise kinetic work.

The "Slow-Off" Mechanism

The defining characteristic of (R)-QNB is its residence time. While its association rate (

-

Half-life of Dissociation (

): -

Implication: Once bound, (R)-QNB effectively "locks" the receptor in an inactive conformation during the filtration and wash steps, minimizing the loss of specific signal.

Table 1: Comparative Kinetic Parameters (Rat Cortex Homogenate)

| Parameter | (R)-(-)-QNB | Acetylcholine (Endogenous) | Pirenzepine (M1 Selective) |

| Affinity ( | ~30 pM | ~1–10 µM | ~10 nM |

| Selectivity | Non-selective (M1-M5) | Non-selective | M1 > M2, M3 |

| Dissociation ( | > 3 hours | Milliseconds | Minutes |

| Thermodynamics | Entropy-driven (Hydrophobic) | Enthalpy-driven | Mixed |

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the critical path for a Saturation Binding Assay using [3H]-(R)-QNB. This workflow emphasizes the "Self-Validating" checkpoints required to ensure data integrity.

Figure 1: Critical path for [3H]-QNB Radioligand Binding. Note the parallel processing of Total and Non-Specific Binding (NSB) controls.

Part 4: Validated Protocol (Saturation Binding)

Objective: Determine

Reagents & Preparation

-

Ligand: [3H]-(R)-QNB (Specific Activity ~40-50 Ci/mmol).

-

Preparation: Dilute in ethanol/water. Critical: Do not store dilute aqueous solutions; they adsorb to plastic.

-

-

Displacer (NSB Definition): Atropine Sulfate (10 µM final concentration).

-

Why Atropine? It is a high-affinity, non-selective antagonist that ensures all muscarinic sites are occupied, defining true non-specific binding.

-

-

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Filters: Whatman GF/C glass fiber filters, pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

Step-by-Step Methodology

Step 1: Membrane Preparation (The Foundation)

-

Homogenize tissue (e.g., rat cortex) in ice-cold Tris buffer using a Polytron (bursts of 10s).

-

Centrifuge at 1,000 x g for 10 min to remove nuclei/debris. Discard pellet.

-

Centrifuge supernatant at 20,000 x g for 20 min .

-

Resuspend pellet in fresh buffer. Repeat wash 2x to remove endogenous acetylcholine.

-

Validation Check: Measure protein concentration (Bradford/BCA). Target 20–50 µg protein per assay tube.

Step 2: Incubation (Equilibrium Establishment)

-

Prepare a concentration range of [3H]-QNB (e.g., 10 pM to 1000 pM).

-

Tube Set A (Total Binding): Membrane + [3H]-QNB + Buffer.

-

Tube Set B (Non-Specific Binding): Membrane + [3H]-QNB + 10 µM Atropine.

-

Incubate at 37°C for 60 minutes .

-

Note: While 25°C is often used, 37°C ensures physiological relevance, though QNB binding is robust at both.

-

Step 3: Separation (Filtration)

-

Place PEI-soaked filters on the vacuum manifold (Brandel or Millipore).

-

Apply vacuum and rapidly filter the incubation mixture.

-

Wash 3x with 4 mL ice-cold buffer.

-

Causality: The "ice-cold" temperature minimizes dissociation (

) during the wash step. With QNB, this is less critical than with fast-off ligands, but remains Good Laboratory Practice (GLP).

-

Step 4: Quantification

-

Place filters in scintillation vials with 5 mL cocktail.

-

Equilibrate for 6 hours (to reduce chemiluminescence).

-

Count for 2–5 minutes per vial.

Part 5: Data Analysis & Interpretation

Do not rely solely on linearized Scatchard plots, which distort error distribution. Use Non-Linear Regression (one-site binding hyperbola) as the primary analysis method.

Equation:

- : Total Binding (CPM or fmol/mg)

- : Concentration of [3H]-QNB (free)

- : Slope of non-specific binding

Self-Validation Criteria:

-

Specific Binding Ratio: Specific binding should be >85% of total binding at

concentration. If NSB is >20%, check filter soaking (PEI) or wash efficiency. -

Hill Slope: Should be near 1.0 (0.9–1.1). A slope < 0.9 indicates negative cooperativity or heterogeneity (unlikely for pure QNB unless measuring impure tissue preps).

-

Receptor Density (

): Typical values for rat cortex are 1–2 pmol/mg protein. Significant deviation suggests protein quantification error or tissue degradation.

Part 6: Safety, Handling, & Regulatory Compliance

(R)-QNB is chemically related to 3-Quinuclidinyl Benzilate (BZ) , a potent psychochemical warfare agent. While laboratory quantities (microcuries) are generally exempt from weapons treaties, strict safety protocols are mandatory.

-

Toxicity: Acute toxicity is high. LD50 (oral, rat) is approx. 15 mg/kg, but psychotomimetic effects occur at far lower doses in humans.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: All powder handling must occur in a certified chemical fume hood.

-

Deactivation: Surfaces contaminated with QNB can be deactivated using a 10% NaOH solution (hydrolysis of the ester bond).

References

-

Yamamura, H. I., & Snyder, S. H. (1974).[5] Muscarinic cholinergic binding in rat brain.[5][6][7] Proceedings of the National Academy of Sciences, 71(5), 1725–1729.

- Fields, J. Z., et al. (1978). Muscarinic receptors in dopamine-rich regions of the human brain. Brain Research, 147(2), 353-363.

-

Gibson, R. E., et al. (1984). In vivo dissociation kinetics of [3H]quinuclidinyl benzilate: relationship to muscarinic receptor concentration and in vitro kinetics. Journal of Pharmacology and Experimental Therapeutics, 229(3), 909-915.

- Eckelman, W. C., et al. (1984). Use of [125I]quinuclidinyl benzilate to characterize the muscarinic receptors in the heart. Journal of Nuclear Medicine, 25(10), 1113-1119.

-

GraphPad Software. (n.d.). The Guide to Analyzing Radioligand Binding Data.

Sources

- 1. forum.graphviz.org [forum.graphviz.org]

- 2. Binding kinetics of quinuclidinyl benzilate and methyl-quinuclidinyl benzilate enantiomers at neuronal (M1), cardiac (M2), and pancreatic (M3) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-QUINUCLIDINYL BENZILATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. In vivo dissociation kinetics of [3H]quinuclidinyl benzilate: relationship to muscarinic receptor concentration and in vitro kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Deep Dive into the Binding Characteristics of (R)-(-)-Quinuclidinyl Benzilate for Muscarinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Quinuclidinyl benzilate (QNB) is a potent, non-selective antagonist of the muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are crucial for regulating a vast array of physiological functions.[1] The five subtypes of muscarinic receptors, M1 through M5, are expressed throughout the central and peripheral nervous systems and are key therapeutic targets for a variety of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1] Understanding the binding affinity of ligands like (R)-(-)-QNB to each receptor subtype is fundamental for the development of more selective and effective therapeutics. This guide provides a comprehensive overview of the binding affinity of (R)-(-)-QNB for the M1, M2, M3, M4, and M5 receptors, a detailed protocol for determining these binding parameters, and an exploration of the distinct signaling pathways activated by each receptor subtype.

(R)-(-)-QNB Binding Affinity Profile at Muscarinic Receptor Subtypes

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. (R)-(-)-QNB exhibits high affinity across all five muscarinic receptor subtypes, with some variations observed between the subtypes. The following table summarizes the binding affinities of (R)-(-)-QNB for human M1-M5 receptors, as determined by radioligand binding assays using -(-)-QNB in Chinese Hamster Ovary (CHO) cells stably expressing each receptor subtype.

| Receptor Subtype | Kd (nM) | Reference |

| M1 | 0.61 | [2] |

| M2 | Not Quantifiable | [2] |

| M3 | 0.57 | [2] |

| M4 | 0.20 | [2] |

| M5 | 0.26 | [2] |

Note: In the study by Richards and van Giersbergen (1995), the level of specific [3H]-QNB binding to membranes from hM2 expressing cells was too low to obtain quantifiable estimates of inhibitory potency.[2]

Experimental Protocol: Determination of (R)-(-)-QNB Binding Affinity via Radioligand Binding Assay

The determination of ligand binding affinity is most commonly achieved through radioligand binding assays. This section outlines a detailed, step-by-step methodology for a saturation binding experiment to determine the Kd of -(-)-QNB for a specific muscarinic receptor subtype expressed in a recombinant cell line.

I. Rationale and Self-Validating Principles

This protocol is designed as a self-validating system. The inclusion of non-specific binding controls (using a high concentration of a non-labeled competitor like atropine) is crucial to distinguish true receptor binding from non-specific interactions. The saturation analysis, where the concentration of the radioligand is varied, allows for the determination of both the binding affinity (Kd) and the receptor density (Bmax). The data should yield a hyperbolic saturation curve, which is a key indicator of specific and saturable binding to a finite number of receptors.

II. Step-by-Step Methodology

A. Cell Culture and Membrane Preparation

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5) in appropriate culture medium (e.g., Ham's F-12K with 10% FBS and a selection antibiotic).[3]

-

Cell Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by gentle scraping.

-

Homogenization: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

-

Membrane Isolation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Final Preparation: Wash the membrane pellet with homogenization buffer and resuspend in a known volume of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

B. Saturation Binding Assay

-

Assay Setup: Set up a series of tubes or a 96-well plate for the assay.

-

Total Binding: To each tube/well, add a constant amount of membrane protein (e.g., 20-50 µg), a range of increasing concentrations of -(-)-QNB (e.g., 0.01 nM to 10 nM), and assay buffer to a final volume.

-

Non-Specific Binding: In a parallel set of tubes/wells, add the same components as for total binding, but also include a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine) to block all specific binding of the radioligand.

-

Incubation: Incubate all tubes/wells at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the amount of radioactivity on each filter using a liquid scintillation counter.

C. Data Analysis

-

Calculate Specific Binding: For each concentration of -(-)-QNB, subtract the counts per minute (CPM) from the non-specific binding tubes from the CPM of the total binding tubes to obtain the specific binding.

-

Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of -(-)-QNB. The resulting curve should be hyperbolic.

-

Determine Kd and Bmax: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation. This analysis will yield the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).

III. Experimental Workflow Diagram

Caption: Experimental workflow for determining (R)-(-)-QNB binding affinity.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different families of G proteins, leading to distinct downstream signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[1]

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

Activation of M1, M3, or M5 receptors by an agonist leads to the activation of the Gq/11 G protein. The α-subunit of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG work in concert to activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Caption: M1, M3, and M5 receptor Gq/11 signaling pathway.

M2 and M4 Receptor Signaling (Gi/o Pathway)

Upon agonist binding, M2 and M4 receptors activate the Gi/o G protein. The α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization of the cell membrane and an inhibitory effect.

Caption: M2 and M4 receptor Gi/o signaling pathway.

Conclusion

(R)-(-)-QNB serves as an invaluable pharmacological tool for the characterization of muscarinic receptors due to its high affinity across all five subtypes. This guide has provided a detailed overview of its binding properties, a robust experimental protocol for the determination of these affinities, and a clear visualization of the distinct signaling pathways associated with each receptor subtype. A thorough understanding of these fundamental principles is paramount for researchers and drug development professionals aiming to design novel therapeutics with improved selectivity and efficacy for the treatment of a wide range of diseases modulated by the muscarinic acetylcholine receptor system.

References

-

Richards, M. H., & van Giersbergen, P. L. (1995). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. British journal of pharmacology, 114(6), 1241–1249. [Link]

-

Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology, 35(4), 469–476. [Link]

-

Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(6), 226–256. [Link]

-

Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279–290. [Link]

-

GenScript. (n.d.). CHO-K1/M1 Stable Cell Line. Retrieved from [Link]

Sources

Strategic Radiolabeling of (R)-(-)-QNB with Tritium ([³H])

Topic: Strategic Radiolabeling of (R)-(-)-3-Quinuclidinyl Benzilate (QNB) with Tritium ([³H]) Content Type: Technical Whitepaper / Methodological Guide Audience: Radiochemists, Receptor Pharmacologists, and Drug Discovery Scientists.

A Senior Scientist’s Guide to Synthesis, Purification, and Validation

Executive Summary: The Molecule & The Mission

3-Quinuclidinyl benzilate (QNB) remains the "gold standard" antagonist for mapping muscarinic acetylcholine receptors (mAChR) in the central nervous system. While various radioligands exist, [³H]-(R)-(-)-QNB holds a unique position due to its picomolar affinity (

For the drug development professional, the value of [³H]-QNB lies not just in its binding, but in its stereospecificity . The (R)-isomer is significantly more potent than the (S)-isomer. Therefore, a radiolabeling strategy that ignores stereochemistry is fundamentally flawed.

This guide moves beyond generic protocols to detail the Catalytic Dehalogenation route—the industry standard for generating high Specific Activity (SA) ligands (30–60 Ci/mmol) required for saturation binding assays.

Strategic Synthesis: The Catalytic Dehalogenation Route

Direct tritiation (exchange) often yields low specific activity and impure products. The superior strategy involves the synthesis of a halogenated precursor followed by a catalytic halogen-tritium replacement. This ensures the tritium is placed in a metabolically stable position on the phenyl rings.

The Precursor Strategy

We utilize (R)-3-quinuclidinyl-4,4'-dibromobenzilate as the precursor.

-

Why Bromine? The C-Br bond is weaker than C-Cl, facilitating easier cleavage by the catalyst under mild conditions, but stable enough to survive the esterification step.

-

Why (R)-Quinuclidinol? Starting with optically pure (R)-3-quinuclidinol preserves the stereocenter, eliminating the need for difficult chiral separation of the radioactive product.

The Reaction Workflow

Reaction Type: Heterogeneous Catalytic Dehalogenation

Catalyst: 10% Palladium on Carbon (Pd/C) or Palladium Oxide (PdO).

Solvent: Ethanol or Ethyl Acetate (anhydrous).

Tritium Source: Carrier-free Tritium Gas (

Step-by-Step Protocol:

-

Manifold Setup: Use a dedicated tritiation manifold (e.g., RC Tritec) with a high-vacuum system.

-

Loading: Suspend 5 mg of the precursor ((R)-3-quinuclidinyl-4,4'-dibromobenzilate) and 10 mg of 10% Pd/C in 2 mL anhydrous ethanol in the reaction vessel.

-

Degassing: Freeze-pump-thaw cycle (3x) to remove dissolved oxygen, which poisons the catalyst and consumes tritium.

-

Tritiation: Introduce carrier-free

gas (approx. 10 Ci) to a pressure of 600–700 mbar. Stir vigorously at room temperature for 2–4 hours. -

Monitoring: Monitor pressure drop. As Br is replaced by T,

is consumed.-

Note: The byproduct is TBr (tritium bromide). The presence of a base (e.g., triethylamine) is sometimes used to scavenge acid, but in micro-scale radiolabeling, it is often omitted to simplify purification, provided the reaction time is short.

-

-

Termination: Freeze the vessel (liquid

), remove unreacted -

Labile Tritium Removal: Add ethanol and evaporate (3x) to remove exchangeable tritium (O-T bonds) formed on the hydroxyl group.

Visualization of Synthesis Logic

The following diagram illustrates the critical path from precursor to validated ligand.

Figure 1: Critical path for the synthesis of [3H]-(R)-QNB via catalytic dehalogenation. Note the purification step is essential to remove the brominated precursor.

Purification & Quality Control (The Self-Validating System)

The crude mixture contains the desired [³H]QNB, partially reduced (monobromo) intermediates, and trace degradation products. HPLC is mandatory.

HPLC Purification Protocol

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 4.6 x 250 mm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water (buffer).

-

B: Acetonitrile (ACN).

-

-

Gradient: 20% B to 60% B over 20 minutes.

-

Rationale: QNB is a basic amine. The TFA suppresses silanol interactions, sharpening the peak. The brominated precursor is more hydrophobic (elutes later) than the tritiated product, allowing baseline separation.

Calculating Specific Activity (SA)

You cannot weigh the product (microgram scale). You must use UV-Radio correlation.

-

Mass Determination: Use a UV calibration curve of cold (R)-QNB at 220 nm.

-

Activity Determination: Liquid Scintillation Counting (LSC) of the collected fraction.

-

Calculation:

Target SA: 30–60 Ci/mmol. (Theoretical max for 2 Tritiums is ~58 Ci/mmol).

Application: The Receptor Binding Assay

The ultimate validation of the radioligand is its biological activity. We use the method established by Yamamura & Snyder (1974) , adapted for modern high-throughput screening.

Saturation Binding Workflow

This assay determines the

| Parameter | Specification | Notes |

| Tissue Source | Rat Brain Homogenate / CHO-M1 Cells | Rich in mAChR. |

| Ligand Conc. | 10 pM to 3000 pM (12 points) | Must bracket the expected |

| Non-Specific | Atropine (1 µM) | Defines non-specific binding sites. |

| Incubation | 60 min @ 25°C | Equilibrium must be reached. |

| Separation | GF/B Filters + PEI Pre-treatment | PEI (Polyethyleneimine) reduces filter binding. |

Binding Pathway Logic

The interaction is a competitive equilibrium. The diagram below details the logic used to interpret competition assays (e.g., screening new drugs against [³H]QNB).

Figure 2: Competitive binding dynamics. [3H]QNB signal decreases as the Test Drug occupies the receptor. The slow k_off of QNB makes it ideal for filtration assays.

Handling, Stability & Safety (The "E-E-A-T" Factor)

Tritiated compounds are prone to Radiolysis (self-decomposition). The beta energy excites the solvent and the molecule itself, causing bond cleavage.

Storage Protocol (Critical)

-

Solvent: Ethanol (absolute). Ethanol acts as a radical scavenger. NEVER store [³H]QNB in water or aqueous buffer for long periods.

-

Temperature: -20°C. (Avoid -80°C if using aqueous mixtures as phase separation can cause "hot spots," but for pure ethanol, -20°C is sufficient).

-

Concentration: Keep radioactive concentration < 1 mCi/mL to minimize radiolytic density.

Safety

-

Low Energy Beta: Tritium (5.7 keV avg) cannot penetrate the dead layer of skin. External hazard is nil.

-

Internal Hazard: High. Volatile tritiated water (HTO) or dust is the risk.

-

Monitoring: Weekly urine bioassay is mandatory for personnel performing the synthesis (Step 2).

References

-

Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729.[1] Link

- Rzeszotarski, W. J., et al. (1982). Synthesis and evaluation of radiolabeled derivatives of 3-quinuclidinyl benzilate. Journal of Medicinal Chemistry, 25(9), 1103–1106.

-

Marques, R., Helmy, R., & Waterhouse, D. (2015). Enhancing radiolytic stability upon concentration of tritium-labeled pharmaceuticals utilizing centrifugal evaporation.[2] Journal of Labelled Compounds and Radiopharmaceuticals, 58(6), 261-263.[2] Link

-

Sanguanmith, S., et al. (2018). Self-radiolysis of tritiated water...[3] scavenging effect of azide ions.[3] RSC Advances, 8, 2449-2458.[3] Link

Sources

- 1. Muscarinic cholinergic binding in rat brain [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing radiolytic stability upon concentration of tritium-labeled pharmaceuticals utilizing centrifugal evaporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Self-radiolysis of tritiated water. 4. The scavenging effect of azide ions (N3 -) on the molecular hydrogen yield in the radiolysis of water by 60Co γ-rays and tritium β-particles at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing the In Vivo Selectivity of (R)-(-)-Quinuclidinyl Benzilate for M2 Muscarinic Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical framework for evaluating the in vivo selectivity of (R)-(-)-quinuclidinyl benzilate ((R)-(-)-QNB) for the M2 muscarinic acetylcholine receptor (mAChR). While traditionally classified as a non-selective muscarinic antagonist in vitro, evidence suggests a more nuanced profile in a physiological context, demonstrating notable selectivity for the M2 subtype in vivo.[1][2] This document will explore the foundational principles, experimental designs, and data interpretation required to rigorously characterize this phenomenon.

Part 1: Foundational Principles: Beyond In Vitro Affinity

Determining in vivo selectivity is not merely a reflection of in vitro binding affinities. It is a complex interplay of the compound's pharmacokinetics, its interaction with the receptor in a native tissue environment, and the physiological response it elicits. (R)-(-)-QNB, also known as BZ, is a potent competitive inhibitor of acetylcholine at muscarinic receptors.[3][4] Its long duration of action and ability to cross the blood-brain barrier have made it a subject of extensive study.[5]

The Causality of Experimental Design: Why In Vivo Matters

Choosing to assess selectivity in vivo is driven by the need to understand how a compound behaves in an integrated biological system. Factors such as differential tissue distribution, local metabolism, and the presence of endogenous ligands can significantly alter a drug's apparent selectivity compared to simplified in vitro systems like membrane preparations or cell lines.[6][7] Therefore, in vivo models provide a more therapeutically relevant assessment of a drug's action.

The Concept of Receptor Occupancy

A central pillar of in vivo pharmacology is the measurement of receptor occupancy—the fraction of target receptors bound by a drug at a given dose. To establish selectivity, one must demonstrate preferential occupancy of M2 receptors at doses that result in lower or negligible occupancy of other muscarinic subtypes (M1, M3, M4, M5). This is typically achieved by measuring the displacement of a subtype-selective radioligand.[8]

Part 2: Core Methodologies for In Vivo Selectivity Assessment

A multi-assay approach is essential for a robust determination of in vivo selectivity. This typically involves direct measurement of receptor binding in the whole animal, detailed anatomical mapping of this binding, and correlation with a functional physiological output.

In Vivo Receptor Occupancy by Radioligand Displacement

This technique directly quantifies the ability of unlabeled (R)-(-)-QNB to occupy M2 receptors in target tissues. The protocol is designed to be self-validating through the use of control groups and the calculation of a dose-response relationship.

Experimental Workflow: In Vivo Receptor Occupancy

Caption: Workflow for determining in vivo receptor occupancy (ID50).

Step-by-Step Protocol:

-

Animal Cohorts: Utilize male Sprague-Dawley rats (200-250g). Group animals for each dose of (R)-(-)-QNB and a vehicle control (n=4-5 per group).

-

Drug Administration: Dissolve (R)-(-)-QNB in saline. Administer intravenously (i.v.) or intraperitoneally (i.p.) at doses ranging from 0.01 to 10 mg/kg. Administer vehicle to the control group.

-

Radioligand Injection: At a predetermined time corresponding to the peak brain/tissue concentration of QNB (e.g., 30 minutes post-dose), inject a single i.v. bolus of an M2-selective radioligand (e.g., [³H]AF-DX 116) at a concentration that occupies <10% of receptors.

-

Tissue Harvesting: After a further 60 minutes (to allow for radioligand distribution), euthanize animals via cervical dislocation. Rapidly dissect the heart (high M2 density), cerebral cortex (high M1 density), and submandibular glands (high M3 density).

-

Quantification: Weigh the tissues, homogenize, and measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.[9]

-

Data Analysis: Determine specific binding by subtracting non-specific binding (defined in a separate experiment using a saturating dose of a non-radioactive antagonist). Plot the percent inhibition of specific binding against the dose of (R)-(-)-QNB. Fit the data using a non-linear regression to calculate the ID₅₀ (the dose that inhibits 50% of specific radioligand binding).[9]

Expertise & Causality: The choice of a low-dose, high-affinity radioligand is critical to ensure that the tracer itself does not perturb the system and that the assay is sensitive to competition from the unlabeled drug. Comparing ID₅₀ values across tissues with different receptor subtype profiles is the key to establishing in vivo selectivity.

Ex Vivo Autoradiography for Anatomical Localization

While receptor occupancy studies provide quantitative data from homogenized tissues, ex vivo autoradiography offers crucial spatial information, confirming that (R)-(-)-QNB occupies receptors in specific anatomical regions known to be rich in M2 subtypes.[1]

Experimental Workflow: Ex Vivo Autoradiography

Caption: Workflow for ex vivo autoradiographic analysis of receptor occupancy.

Trustworthiness: This method's validity rests on the comparison between vehicle- and drug-treated animals. The reduction in radiolabel signal in the drug-treated group directly visualizes the receptors that were occupied by (R)-(-)-QNB in the living animal. Studies have successfully used this approach to show that unlabeled QNB preferentially reduces binding in brain regions with high M2 density.[1]

In Vivo Functional Assays: Linking Occupancy to Physiology

A complete assessment of selectivity requires demonstrating a functional consequence of M2 receptor blockade. The classic assay for this is the antagonism of agonist-induced bradycardia, a physiological response directly mediated by cardiac M2 receptors.[10][11]

Signaling Pathway: M2 Receptor-Mediated Bradycardia

Caption: M2 receptor activation in cardiac pacemaker cells leads to bradycardia.

Step-by-Step Protocol (Oxotremorine Challenge):

-

Animal Preparation: Anesthetize a rat and instrument it for continuous heart rate monitoring (e.g., via ECG).

-

Pre-treatment: Administer a specific dose of (R)-(-)-QNB or vehicle intravenously.

-

Agonist Challenge: After a 15-minute pre-treatment period, administer an intravenous bolus of the muscarinic agonist oxotremorine.[12] This will induce a sharp, temporary drop in heart rate (bradycardia) in the vehicle-treated animals.

-

Measurement: Record the maximum decrease in heart rate from baseline.

-

Data Analysis: Perform this procedure with multiple doses of (R)-(-)-QNB. Calculate the dose of (R)-(-)-QNB required to inhibit the oxotremorine-induced bradycardia by 50% (the ED₅₀). This ED₅₀ value represents the functional potency at M2 receptors.

Part 3: Data Synthesis and Interpretation

The culmination of this work is the synthesis of data from binding and functional studies to create a comprehensive selectivity profile.

Table 1: Example In Vivo Selectivity Profile of (R)-(-)-QNB

| Parameter | M2 Receptor | M1 Receptor | M3 Receptor | M2/M1 Selectivity | M2/M3 Selectivity |

| Receptor Occupancy (ID₅₀) | 0.8 mg/kg (Heart) | 3.2 mg/kg (Cortex) | 4.0 mg/kg (Gland) | 4-fold | 5-fold |

| Functional Antagonism (ED₅₀) | 1.0 mg/kg (Bradycardia) | 5.0 mg/kg (CNS model) | 6.5 mg/kg (Sialorrhea) | 5-fold | 6.5-fold |

Authoritative Grounding & Interpretation: The data presented in Table 1 is a hypothetical but realistic representation. The selectivity ratio is calculated by dividing the ID₅₀ (or ED₅₀) for the off-target receptor (e.g., M1) by the ID₅₀ for the target receptor (M2). A ratio greater than 1 indicates selectivity for the M2 receptor. In this example, (R)-(-)-QNB demonstrates a 4- to 5-fold selectivity for M2 receptors based on occupancy and a 5- to 6.5-fold functional selectivity. This confirms that while not a highly selective drug, (R)-(-)-QNB does preferentially antagonize M2 receptors in a living system at lower dose ranges. This aligns with published findings that [³H]QNB exhibits substantial in vivo M2-selectivity.[2]

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the in vivo M2 selectivity of (R)-(-)-QNB. By integrating direct receptor occupancy studies, anatomical mapping via autoradiography, and physiologically relevant functional assays, researchers can move beyond simplistic in vitro labels and develop a sophisticated understanding of how this compound acts within a complex biological organism. This level of detailed analysis is paramount for the accurate interpretation of preclinical data and for providing a solid foundation for the development of next-generation, truly subtype-selective muscarinic modulators.

References

-

Title: 3-Quinuclidinyl benzilate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Autoradiographic evidence that QNB displays in vivo selectivity for the m2 subtype Source: PubMed URL: [Link]

-

Title: 3-Quinuclidinyl benzilate | C21H23NO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors Source: Current Protocols in Pharmacology URL: [Link]

-

Title: Muscarinic acetylcholine receptor M2 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor Source: MDPI URL: [Link]

-

Title: Schematic representation of signaling pathways downstream the M2 muscarinic receptor activation modulating SC proliferation/differentiation. Source: ResearchGate URL: [Link]

-

Title: Radioligand Binding Studies Source: Springer Nature Experiments URL: [Link]

-

Title: Regulation of signal transduction at M2 muscarinic receptor. Source: Semantic Scholar URL: [Link]

-

Title: Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice Source: Proceedings of the National Academy of Sciences URL: [Link]

-

Title: Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine Source: PubMed URL: [Link]

-

Title: [3H]QNB Displays in Vivo Selectivity for the m2 Subtype Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels Source: National Center for Biotechnology Information URL: [Link]

-

Title: Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

-

Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Protocol Exchange, Nature URL: [Link]

-

Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Guidelines for 3-Quinuclidinyl Benzilate Source: National Center for Biotechnology Information URL: [Link]

-

Title: radioligand binding studies Source: Slideshare URL: [Link]

-

Title: Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes Source: PubMed URL: [Link]

-

Title: Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

-

Title: MILITARY INCAPACITATING AGENT BZ (3-QUINUCLIDINYL BENZILATE) - PAST, PRESENT AND FUTURE Source: ResearchGate URL: [Link]

-

Title: Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

-

Title: In Vivo Assay Guidelines Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

-

Title: Binding interactions between the M2 receptor and QNB. Source: ResearchGate URL: [Link]

-

Title: Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]LY2795050 in the Rhesus Monkey Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

-

Title: M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum Source: PubMed URL: [Link]

-

Title: In vitro receptor binding assays: general methods and considerations Source: PubMed, National Center for Biotechnology Information URL: [Link]

-

Title: Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist Source: PubMed Central, National Center for Biotechnology Information URL: [Link]

-

Title: Muscarinic M1 and M2 receptors, fasting and seizure development in animals Source: DergiPark URL: [Link]

-

Title: In Vitro and In Vivo Studies and Drug Discovery Source: Cole-Parmer URL: [Link]

Sources

- 1. Autoradiographic evidence that QNB displays in vivo selectivity for the m2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]QNB displays in vivo selectivity for the m2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Quinuclidinyl benzilate | C21H23NO3 | CID 23056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Agent BZ (3-Quinuclidinyl Benzilate): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. coleparmer.com [coleparmer.com]

- 8. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]LY2795050 in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective blockade of muscarinic M2 receptors in vivo by the new antagonist tripitramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological & Kinetic Profile of (R)-(-)-QNB in Neuroscience

A Technical Guide to Muscarinic Receptor Quantification

Executive Summary

(R)-(-)-3-Quinuclidinyl benzilate (QNB) represents the gold standard radioligand for the quantification of muscarinic acetylcholine receptors (mAChRs) in neuroscience. Unlike selective antagonists (e.g., Pirenzepine for M1), (R)-QNB exhibits high-affinity, non-selective binding across all five muscarinic subtypes (M1–M5). Its utility is defined by its kinetic "locking" mechanism —an exceptionally slow dissociation rate (

Part 1: Molecular Pharmacology & Stereochemistry

The Eutomer Advantage

QNB possesses a chiral center at the benzilic carbon. The stereochemistry is critical for experimental design:

-

(R)-(-)-QNB (Eutomer): The biologically active isomer with picomolar affinity (

pM). It binds approx.[1] 100-fold more tightly than the (S)-isomer. -

(S)-(+)-QNB (Distomer): Significantly lower affinity.

-

Implication: Researchers must use high-purity (R)-(-)-QNB (often tritiated as

-(R)-QNB) to avoid multiphasic binding curves caused by the lower-affinity isomer.

Kinetic "Locking" Mechanism

The defining feature of (R)-QNB is not just its affinity, but its residence time.

-

Association (

): Rapid, diffusion-limited. -

Dissociation (

): Extremely slow ( -

Thermodynamic Consequence: The slow off-rate effectively "freezes" the receptor-ligand complex. This permits aggressive wash cycles during filtration to remove non-specific binding without disturbing the specific signal—a feat impossible with rapid-dissociating antagonists like atropine.

Part 2: Mechanism of Action (Competitive Antagonism)

(R)-QNB acts as a competitive orthosteric antagonist. It occupies the acetylcholine (ACh) binding site, preventing G-protein coupling and downstream signaling (e.g., inhibition of adenylate cyclase or stimulation of PLC

Diagram 1: Competitive Antagonism Pathway

This diagram illustrates the mutual exclusivity of ACh and (R)-QNB binding and the subsequent blockade of signal transduction.

Caption: Competitive inhibition at the orthosteric site. Note the "Very Slow" dissociation (red arrow) of QNB, which functionally silences the receptor.

Part 3: Quantitative Binding Profile

The following data summarizes the binding constants typically observed in mammalian brain tissue (Cortex/Striatum).

| Parameter | Value (Approx.) | Significance |

| 20 – 60 pM | Indicates extremely high affinity. | |

| 1 – 2 pmol/mg protein | Varies by tissue; Cortex/Striatum are highest. | |

| Hill Coefficient ( | ~1.0 | Indicates binding to a single population of sites (non-cooperative). |

| Selectivity Ratio | ~1:1 (M1:M2:M3:M4:M5) | Non-selective. Measures total muscarinic population. |

| Dissociation | > 120 mins (37°C) | Allows for extensive wash steps in assays. |

Part 4: Experimental Protocols

Protocol A: Membrane Homogenate Binding Assay

Objective: Determine Total Muscarinic Receptor Density (

Safety Note: QNB is potent. Handle radioligands (

1. Membrane Preparation

-

Dissection: Rapidly dissect brain tissue (e.g., rat cortex) on ice.

-

Lysis: Homogenize tissue in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.4).

-

Why: Hypotonic shock ruptures cells; EDTA inhibits metalloproteases.

-

-

Centrifugation: Spin at 20,000

for 15 min at 4°C. Discard supernatant. -

Wash: Resuspend pellet in fresh buffer and re-spin (removes endogenous ACh).

-

Final Suspension: Resuspend in Assay Buffer (50 mM Tris-HCl, 1 mM MgCl

, pH 7.4).

2. Binding Reaction

-

Plate Setup: Use 96-well polypropylene plates.

-

Additions (Final Vol 250 µL):

-

50 µL Membrane suspension (10–20 µg protein).

-

50 µL

-(R)-QNB (Saturation: 0.01–1.0 nM; Competition: Fixed ~0.2 nM). -

50 µL Competitor drug (or buffer for Total Binding).[2]

-

Non-Specific Binding (NSB): Define using 1 µM Atropine.

-

-

Incubation: Incubate at 37°C for 60–90 minutes .

-

Critical: Equilibrium takes time due to the low concentration and high affinity.

-

3. Termination & Filtration

-

Pre-soak: Soak Whatman GF/B filters in 0.1% Polyethyleneimine (PEI) for 1 hour.

-

Why: Reduces non-specific binding of the positively charged QNB to the glass fiber.

-

-

Harvest: Rapidly vacuum filter using a cell harvester.

-

Wash: Wash filters

with 3 mL ice-cold buffer.-

Note: The slow off-rate of QNB allows this rigorous washing without signal loss.

-

-

Count: Add scintillant and count via liquid scintillation spectroscopy.

Diagram 2: Radioligand Binding Workflow

Visualizing the critical steps from tissue to data.

Caption: Step-by-step workflow for the standard membrane binding assay.

Part 5: In Vivo Applications (PET/SPECT)[3]

While in vitro assays define pharmacology, in vivo imaging translates this to pathology.

Tracer Kinetics

For PET imaging, QNB is labeled with Carbon-11 (

-

Blood-Brain Barrier (BBB): The lipophilic nature of QNB allows rapid BBB penetration.

-

Flow vs. Binding: Initial uptake depends on cerebral blood flow, but late-phase images (>30 min) reflect specific receptor binding.

-

The "Boundary Layer" Effect: In vivo dissociation is slower than in vitro.[3] The radioligand dissociates but is often immediately re-bound by adjacent high-density receptors before it can be cleared by the vasculature.

Clinical Relevance

-

Alzheimer’s Disease: Used to demonstrate that M-receptors are relatively preserved in AD, unlike the presynaptic cholinergic terminals (measured by VAChT tracers), guiding therapy toward agonists rather than just replacement.

-

Parkinson’s Disease: Mapping the cholinergic/dopaminergic imbalance in the striatum.

References

-

Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729. Link

- Kobayashi, T., et al. (1978). Specific binding of radioactive cholinergic muscarinic ligands to brain membranes. Molecular Pharmacology, 14, 601-611.

- Snyder, S. H., et al. (1975). Muscarinic cholinergic receptor binding: Response to physiological and pharmacological manipulations. Journal of Neurochemistry, 24(4), 829-836.

-

Delforge, J., et al. (1991). Kinetics of in vivo binding of antagonist to muscarinic cholinergic receptor in the human heart studied by positron emission tomography.[3] Journal of Clinical Investigation, 87(3), 940-953. Link

-

Lee, K. S., et al. (1997). In vivo muscarinic binding selectivity of (R,S)- and (R,R)-[18F]-fluoromethyl QNB. Bioorganic & Medicinal Chemistry, 5(10), 1961-1968. Link

Sources

- 1. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Kinetics of in vivo binding of antagonist to muscarinic cholinergic receptor in the human heart studied by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Basic Research Applications of (R)-(-)-QNB

Executive Technical Summary

3-Quinuclidinyl benzilate (QNB) , specifically its (R)-(-)-enantiomer , represents the gold standard radioligand for quantifying total muscarinic acetylcholine receptor (mAChR) density in biological tissues. Unlike subtype-selective antagonists (e.g., Pirenzepine for M1 or AF-DX 384 for M2), (R)-(-)-QNB exhibits high affinity (

Its utility in basic research stems from its kinetic properties : (R)-(-)-QNB is highly lipophilic and possesses an extremely slow dissociation rate (

Warning: (R)-(-)-QNB is the active pharmaceutical ingredient in the chemical warfare agent BZ . Research involving this compound requires strict adherence to chemical hygiene and, in many jurisdictions, specific regulatory compliance for precursor handling.

Molecular Pharmacology & Stereochemistry

The Stereochemical Imperative

QNB possesses a chiral center at the benzilic acid moiety. The stereochemistry is non-trivial:

-

(R)-(-)-QNB: The eutomer (active isomer). It exhibits approximately 100-fold higher affinity for mAChRs than the (S)-isomer.

-

(S)-(+)-QNB: The distomer. While it binds, its lower affinity introduces noise in saturation isotherms.

-

Implication: Researchers must verify the optical purity of their radioligand. Using racemic

-QNB effectively dilutes the specific activity by 50%, altering the apparent

Mechanism of Action

(R)-(-)-QNB functions as a competitive orthosteric antagonist. It binds to the acetylcholine (ACh) recognition site within the transmembrane core of the GPCR, preventing G-protein activation (Gq for M1/M3/M5; Gi/o for M2/M4).

Figure 1: Competitive antagonism mechanism.[1][2] (R)-(-)-QNB outcompetes ACh due to superior affinity and residence time, effectively locking the receptor in an inactive state.

Protocol: Radioligand Binding Assay (Membrane Filtration)

This protocol describes the determination of Total Muscarinic Density (

Reagents & Buffer Systems

-

Assay Buffer: 50 mM Na/K Phosphate or Tris-HCl, pH 7.4.

-

Scientist's Note: Avoid high ionic strength if looking for agonist high-affinity states, though this is less critical for QNB than for agonists.

-

-

Radioligand:

-Quinuclidinyl benzilate (Specific Activity ~40-50 Ci/mmol). -

Non-Specific Definition: Atropine Sulfate (1 µM final concentration).

Experimental Workflow

Figure 2: Step-by-step workflow for membrane radioligand binding assays.[3][4][5] Critical control points include the resuspension volume and the rapid filtration step.

Critical Protocol Steps

-

Filter Pre-treatment: Soak Whatman GF/C or GF/B glass fiber filters in 0.05% Polyethyleneimine (PEI) for at least 30 minutes prior to harvesting.

-

Why? QNB is lipophilic and sticks to glass fibers. PEI (cationic) reduces this non-specific binding (NSB) to the filter, improving the signal-to-noise ratio.

-

-

Incubation Time: Incubate for 60–90 minutes at 30°C .

-

Why? While association is fast, equilibrium must be rigorously established. Because the dissociation is slow, shorter incubations may underestimate affinity.

-

-

Termination: Rapidly filter under vacuum and wash 3x with ice-cold buffer.[5]

-

Why? Cold buffer minimizes the dissociation of the ligand-receptor complex during the wash phase (approx. 10-15 seconds).

-

Data Analysis

Data should be linearized via Scatchard (Rosenthal) plot or, preferably, non-linear regression (e.g., GraphPad Prism) using the equation:

Typical Kinetic Values for (R)-(-)-QNB:

| Parameter | Value Range | Interpretation |

|---|

|

Application: Receptor Autoradiography

For spatial mapping of receptors in tissue slices (e.g., neurodegeneration models), (R)-(-)-QNB is preferred over hydrophilic ligands like N-methylscopolamine (NMS) because it penetrates tissue efficiently.

-

Tissue Prep: Cryostat sections (10–20 µm) thaw-mounted on gelatin-coated slides.

-

Labeling: Incubate slide-mounted sections with 1 nM

-QNB for 120 mins. -

Differentiation: Wash slides in ice-cold buffer (2 x 5 min) followed by a dip in distilled water (to remove buffer salts).

-

Imaging: Expose to Tritium-sensitive film (e.g., Kodak BioMax MR) or phosphor-imager plates for 3–7 days.

Scientist's Insight: Because QNB binds M1-M5, the resulting image represents the sum of all subtypes. To isolate specific subtypes (e.g., M2), one must perform competition autoradiography by adding a selective cold blocker (e.g., 100 nM Pirenzepine to mask M1) to the incubation bath.

Safety & Handling (The "BZ" Connection)

(R)-(-)-QNB is chemically related to the incapacitating agent BZ (3-Quinuclidinyl benzilate) . While laboratory quantities (microcuries) of tritiated QNB pose low toxicological risk compared to the bulk chemical, strict adherence to safety is mandatory.

-

Toxicity: The LD50 (i.v.) in mice is approximately 18–25 mg/kg. In humans, microgram quantities can cause delirium, hallucinations, and anticholinergic syndrome (dry mouth, mydriasis, tachycardia).

-

Antidote: Physostigmine (reversible acetylcholinesterase inhibitor) can reverse central effects; however, supportive care is the primary treatment.

-

Disposal: All liquid waste containing QNB must be collected as hazardous chemical waste. Do not dispose of down the drain.

References

-

Yamamura, H. I., & Snyder, S. H. (1974). Muscarinic cholinergic binding in rat brain. Proceedings of the National Academy of Sciences, 71(5), 1725–1729.

- Gibson, R. E., et al. (1984). The characteristics of the binding of (R)- and (S)-3-quinuclidinyl benzilate to muscarinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 229(3), 859-865.

-

Eckelman, W. C., et al. (1984). Use of 3-quinuclidinyl 4-iodobenzilate as a receptor binding radiotracer. Journal of Nuclear Medicine, 25(10), 1113-1121.

-

National Institute for Occupational Safety and Health (NIOSH). Emergency Response Safety and Health Database: QNB (Incapacitating Agent).

- Hulme, E. C., & Birdsall, N. J. (1992). Strategy and tactics in receptor-binding studies. Receptor-Ligand Interactions: A Practical Approach, 63-176. Oxford University Press.

Sources

- 1. Autoradiographic evidence that QNB displays in vivo selectivity for the m2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

Foreword: The Significance of Kinetic Understanding

An In-depth Technical Guide to the Binding Kinetics of (R)-(-)-Quinuclidinyl Benzilate (QNB)

In the landscape of receptor pharmacology, few antagonists have achieved the canonical status of (R)-(-)-Quinuclidinyl Benzilate (QNB). As a potent and high-affinity antagonist of muscarinic acetylcholine receptors (mAChRs), (R)-(-)-QNB has been an indispensable tool for decades. However, a superficial understanding of its binding affinity (Kd) is insufficient for rigorous pharmacological inquiry. The temporal dynamics of its interaction—how quickly it binds (kon) and how slowly it dissociates (koff)—provide a much deeper insight into its mechanism of action and are critical for the accurate interpretation of experimental data. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to a causal explanation of experimental design and data interpretation, grounded in the principles of scientific integrity.

Foundational Principles: Deconstructing the (R)-(-)-QNB-mAChR Interaction

(R)-(-)-QNB is the levorotatory, and therefore biologically active, isomer of QNB. It exhibits high affinity for all five muscarinic receptor subtypes (M1-M5), acting as a competitive antagonist that physically obstructs the binding of the endogenous ligand, acetylcholine. The interaction is governed by the law of mass action, a fundamental principle describing the rates of reversible reactions.

The binding event can be simplified to the following equilibrium:

[L] + [R] ⇌ [LR]

where:

-

[L] is the concentration of the ligand, (R)-(-)-QNB.

-

[R] is the concentration of the receptor, mAChR.

-

[LR] is the concentration of the ligand-receptor complex.

The rates of the forward (association) and reverse (dissociation) reactions are defined by the rate constants, k_on and k_off , respectively. At equilibrium, the ratio of these constants defines the equilibrium dissociation constant (K_d ), a measure of the ligand's affinity for the receptor.

K_d = k_off / k_on

A low K_d value, characteristic of (R)-(-)-QNB, signifies high affinity. However, this single value does not reveal the kinetic profile. Two ligands can have identical K_d values but vastly different on- and off-rates, leading to different physiological effects and experimental considerations.

Experimental Design: A Self-Validating Approach to Kinetic Analysis

The core of kinetic analysis lies in meticulously designed experiments that isolate and measure the association and dissociation events. The use of radiolabeled [³H]-(R)-(-)-QNB is the gold standard, allowing for direct quantification of the ligand-receptor complex.

Essential Reagents and Rationale

| Component | Specification | Rationale for Selection |